molecular formula C21H22N2O4S B286169 methyl [(5E)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B286169
M. Wt: 398.5 g/mol
InChI Key: ARJOWZMEGRFANY-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(5E)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a thiazolidinedione derivative that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of Methyl [(5E)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, it has been suggested that this compound exerts its antidiabetic effects by activating peroxisome proliferator-activated receptor gamma (PPAR-γ). It has also been reported to inhibit the expression of pro-inflammatory cytokines and enzymes, thereby exhibiting anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Biochemical and Physiological Effects:
Methyl [(5E)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to have various biochemical and physiological effects. It has been reported to lower blood glucose levels in diabetic animal models. This compound has also been shown to reduce the levels of inflammatory cytokines and enzymes in animal models of inflammation. In cancer cell lines, it has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

Methyl [(5E)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a multicomponent reaction. It has also been shown to have potent antidiabetic, anti-inflammatory, and anticancer properties. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on Methyl [(5E)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One possible direction is to investigate its potential use as a therapeutic agent for diabetes, inflammation, and cancer. Another direction is to explore its antioxidant and neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential side effects.

Synthesis Methods

Methyl [(5E)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been synthesized using a multicomponent reaction. The reaction involves the condensation of 2,4-thiazolidinedione, 2-amino-4-methyl-5-ethylphenylpyrrole, and ethyl bromoacetate in the presence of a catalyst. This reaction leads to the formation of the desired compound with a high yield.

Scientific Research Applications

Methyl [(5E)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has potential applications in various research fields. It has been studied extensively for its antidiabetic, anti-inflammatory, and anticancer properties. This compound has also been investigated for its antioxidant and neuroprotective effects.

properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 2-[(5E)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C21H22N2O4S/c1-5-15-6-8-17(9-7-15)23-13(2)10-16(14(23)3)11-18-20(25)22(21(26)28-18)12-19(24)27-4/h6-11H,5,12H2,1-4H3/b18-11+

InChI Key

ARJOWZMEGRFANY-WOJGMQOQSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)N(C(=O)S3)CC(=O)OC)C

SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC(=O)OC)C

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC(=O)OC)C

Origin of Product

United States

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